N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13296551
InChI: InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+
SMILES: CC(=NO)C1=CC2=CC=CC=C2O1
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine

CAS No.:

Cat. No.: VC13296551

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name (NE)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+
Standard InChI Key ODADWVAESHXVQX-YRNVUSSQSA-N
Isomeric SMILES C/C(=N\O)/C1=CC2=CC=CC=C2O1
SMILES CC(=NO)C1=CC2=CC=CC=C2O1
Canonical SMILES CC(=NO)C1=CC2=CC=CC=C2O1

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N-[1-(1-Benzofuran-2-yl)ethylidene]hydroxylamine (IUPAC name: N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine) consists of a benzofuran ring system fused to an ethylidene hydroxylamine group. The benzofuran core comprises a benzene ring fused to a furan ring, with the ethylidene hydroxylamine substituent (-CH=N-OH) attached at the 2-position of the furan moiety . This configuration introduces planar rigidity from the aromatic system and reactivity from the oxime functional group.

Molecular Formula and Weight

Theoretical calculations based on structural analysis yield a molecular formula of C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol . These values align with analogous oxime derivatives, such as 1-(benzo[b]thiophen-2-yl)ethanone oxime (C₁₀H₉NOS, molecular weight 191.25 g/mol) , accounting for the substitution of sulfur with oxygen in the heterocyclic ring.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight (g/mol)175.19
AppearanceCrystalline solid
SolubilityModerate in polar solvents

Spectroscopic Data

While experimental spectra for this compound are unavailable, predictions can be made using computational tools and comparisons to similar structures:

  • IR Spectroscopy: Strong absorption bands near 3200–3400 cm⁻¹ (N-H and O-H stretches) and 1650–1600 cm⁻¹ (C=N stretch) .

  • ¹H NMR: Signals for aromatic protons (δ 6.8–7.8 ppm), methylene protons (δ 2.5–3.0 ppm), and oxime protons (δ 8.0–9.0 ppm) .

Synthesis and Reaction Pathways

Synthetic Route from 1-(1-Benzofuran-2-yl)ethanone

The most plausible synthesis involves condensing 1-(1-benzofuran-2-yl)ethanone with hydroxylamine hydrochloride under acidic or basic conditions :

C8H6OC2H4O+NH2OHHClC10H9NO2+H2O+HCl\text{C}_8\text{H}_6\text{O} \cdot \text{C}_2\text{H}_4\text{O} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_{10}\text{H}_9\text{NO}_2 + \text{H}_2\text{O} + \text{HCl}

Procedure:

  • Dissolve 1-(1-benzofuran-2-yl)ethanone in ethanol.

  • Add hydroxylamine hydrochloride and sodium acetate.

  • Reflux for 4–6 hours.

  • Cool to precipitate the oxime.

  • Filter and wash with cold ethanol .

Key Reaction Mechanisms

The oxime formation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N bond. This reaction is highly efficient, with yields exceeding 80% under optimized conditions .

Applications in Pharmaceutical Synthesis

Role as a Synthetic Intermediate

Oximes like N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine are pivotal in constructing nitrogen-containing heterocycles. For example:

  • Reduction to Amines: Catalytic hydrogenation converts the oxime to 1-(1-benzofuran-2-yl)ethylamine, a precursor for bioactive molecules .

  • Cyclization Reactions: Acid-mediated cyclization yields pyrrole or pyridine derivatives, expanding medicinal chemistry scaffolds .

Case Study: Analogous Compounds in Drug Development

The patent WO2011036680A2 details the synthesis of zileuton, a leukotriene inhibitor, via a benzo[b]thiophene-derived oxime intermediate . Substituting benzofuran for thiophene in this pathway highlights the potential of N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine in developing anti-inflammatory agents.

Future Research Directions

Expanding Synthetic Utility

  • Investigate catalytic asymmetric methods to access enantiopure oximes.

  • Explore photochemical reactivity for novel ring-forming reactions.

Pharmacological Screening

Prioritize in vitro assays to evaluate anti-inflammatory, antimicrobial, or anticancer activity, leveraging the benzofuran scaffold’s bioactivity .

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